molecular formula C16H12Cl3N5O3 B4670749 5-({[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

5-({[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B4670749
M. Wt: 428.7 g/mol
InChI Key: BKFZRPUQMUYDFP-UHFFFAOYSA-N
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Description

5-({[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a synthetic compound of significant interest due to its unique chemical structure and potential applications in various fields. Its complex structure includes multiple aromatic rings, halogen substitutions, and functional groups that may contribute to its diverse reactivity and potential utility in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Synthesis of 4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazole-3-amine

    • Reagents: 4-chloro-3-nitrobenzoic acid, hydrazine hydrate, 2,4-dichlorobenzyl chloride.

    • Conditions: Reflux conditions in an appropriate solvent such as ethanol or methanol, followed by reduction of the nitro group using hydrogenation or a chemical reductant like tin(II) chloride.

  • Step 2: Formation of the intermediate carbonyl compound

    • Reagents: Intermediate from Step 1, phosgene or equivalent carbonyl transfer agent.

    • Conditions: Anhydrous conditions in a non-aqueous solvent like dichloromethane, under a nitrogen atmosphere.

  • Step 3: Final coupling and cyclization

    • Reagents: Intermediate carbonyl compound, methyl hydrazine.

    • Conditions: Elevated temperatures (50-100°C) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Industrial Production Methods

Scaling up the production involves optimization of reagent quantities, reaction times, and purification steps to ensure high yields and purity. This may include continuous flow reactors for better heat and mass transfer, use of safer reagents, and robust work-up procedures to handle larger quantities of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: Potential oxidation of the pyrazole rings to form corresponding oxides.

  • Reduction: Possible reduction of carbonyl groups to alcohols.

  • Substitution: Halogen atoms (chlorine) may undergo nucleophilic substitution reactions.

  • Hydrolysis: The amide bond may be susceptible to hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

  • Oxidation: KMnO₄, H₂O₂.

  • Reduction: LiAlH₄, NaBH₄.

  • Substitution: NaOH, K₂CO₃ in DMSO.

  • Hydrolysis: HCl or NaOH in aqueous media.

Major Products Formed from These Reactions

  • Oxidation Products: Pyrazole oxides.

  • Reduction Products: Alcohol derivatives of pyrazole.

  • Substitution Products: Compounds with substituted functional groups replacing the chlorine atoms.

  • Hydrolysis Products: Corresponding carboxylic acids and amines.

Scientific Research Applications

Chemistry

  • Catalysis: Potential use as a ligand or catalyst in organic synthesis.

  • Materials Science: Possible applications in the development of new polymer materials or coatings.

Biology

  • Enzyme Inhibition: Investigated for its ability to inhibit specific enzymes in biochemical pathways.

  • Molecular Probes: Utilized in studying cellular processes due to its specific reactivity.

Medicine

  • Pharmaceutical Development: Explored for its potential as a therapeutic agent in treating diseases.

  • Drug Design: Used as a scaffold for designing new drugs with improved efficacy and selectivity.

Industry

  • Agriculture: Examined for use in developing new agrochemicals.

  • Environmental Science: Potential use in environmental monitoring and pollutant degradation.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. Its aromatic rings and functional groups allow it to bind to enzymes and receptors, altering their activity. The mechanism may involve:

  • Enzyme Inhibition: Binding to the active site or allosteric sites of enzymes, preventing substrate binding and subsequent catalysis.

  • Receptor Modulation: Acting as an agonist or antagonist to cellular receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(aminocarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

  • 4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazole-3-carboxylic acid

  • 1-methyl-3-{[4-chloro-1H-pyrazol-3-yl]amino}carbonyl-1H-pyrazole-4-carboxylic acid

Comparison

This compound stands out due to its combined structural features, such as the presence of multiple halogen atoms, which can influence its reactivity and binding affinity. The unique arrangement of the pyrazole rings and functional groups provides distinct chemical and biological properties compared to similar structures.

This detailed overview should give you a comprehensive understanding of 5-({[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid, touching upon its synthesis, reactivity, applications, and unique characteristics

Properties

IUPAC Name

5-[[4-chloro-1-[(2,4-dichlorophenyl)methyl]pyrazol-3-yl]carbamoyl]-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl3N5O3/c1-23-13(10(5-20-23)16(26)27)15(25)21-14-12(19)7-24(22-14)6-8-2-3-9(17)4-11(8)18/h2-5,7H,6H2,1H3,(H,26,27)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFZRPUQMUYDFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C(=O)NC2=NN(C=C2Cl)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-({[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-({[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-({[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
5-({[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
5-({[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
5-({[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

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